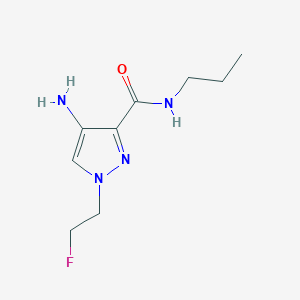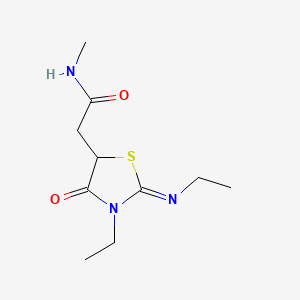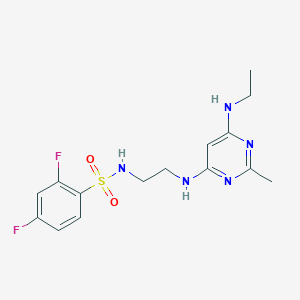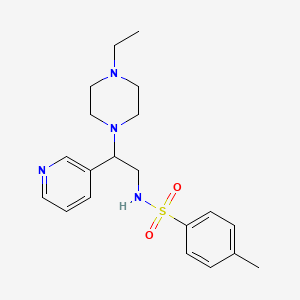![molecular formula C21H18N4O4 B2875274 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea CAS No. 941941-71-5](/img/no-structure.png)
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.4. Other properties such as solubility, melting point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been dedicated to the synthesis and characterization of novel compounds containing the quinazolin-4-yl-urea scaffold, demonstrating the chemical versatility and potential for further modification of this core structure. Studies include the development of new synthetic methodologies and the detailed structural analysis of the compounds produced. These efforts aim to expand the chemical space of quinazolin-4-yl-urea derivatives for various biological applications (Dige et al., 2019).
Antimicrobial Activities
Several studies have focused on evaluating the antimicrobial properties of quinazolin-4-yl-urea derivatives. These compounds have been tested against a range of bacterial and fungal pathogens, with some showing significant inhibitory activity. The research highlights the potential of these derivatives as leads for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Başoğlu et al., 2013).
Anticancer Properties
The anticancer potential of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea derivatives has been a significant area of investigation. Studies have shown that some derivatives exhibit potent antiproliferative effects against various cancer cell lines, including breast carcinoma and leukemia cells. These findings suggest that modifications to the quinazolin-4-yl-urea core can lead to the development of effective anticancer agents with specific activity profiles and mechanisms of action (Perković et al., 2016).
Enzyme Inhibition
Research into the enzyme inhibitory properties of quinazolin-4-yl-urea derivatives has uncovered their potential as therapeutic agents for diseases associated with enzymatic dysregulation. For example, some derivatives have been found to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. This suggests their potential use in treating hyperpigmentation disorders and as agents for skin lightening applications. Additionally, studies on the inhibition of cholinesterases by these derivatives indicate potential applications in treating neurodegenerative diseases such as Alzheimer's (Kurt et al., 2015).
Receptor Antagonism
Some derivatives of this compound have been investigated for their ability to act as antagonists or inverse agonists at various receptors, indicating their potential in treating conditions such as thyroid cancer, hyperthyroidism, and other diseases mediated by receptor signaling pathways. This area of research demonstrates the therapeutic versatility of quinazolin-4-yl-urea derivatives and their potential in targeted drug development (Neumann et al., 2010).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "2-amino-3-(3-methoxyphenyl)propanoic acid", "2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF) to form the intermediate 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Addition of urea to the intermediate in the presence of a suitable base such as triethylamine or potassium carbonate in anhydrous DMF or dimethyl sulfoxide (DMSO) to form the final product 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea.", "Step 3: Purification of the final product by column chromatography or recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
| 941941-71-5 | |
Molekularformel |
C21H18N4O4 |
Molekulargewicht |
390.399 |
IUPAC-Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H18N4O4/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChI-Schlüssel |
KDFJGXCKHUTDLL-LYBHJNIJSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)


![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
